4-(1-Cbz-4-piperidyl)-1-butanol
Description
BenchChem offers high-quality 4-(1-Cbz-4-piperidyl)-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Cbz-4-piperidyl)-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJUEYJIUIRIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 4-(1-Cbz-4-piperidyl)-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive exploration of 4-(1-Cbz-4-piperidyl)-1-butanol, a pivotal intermediate in contemporary medicinal chemistry. The document details its structural formula, physicochemical characteristics, synthesis, and purification methodologies. A significant focus is placed on the strategic application of the carbobenzyloxy (Cbz) protecting group, with a validated, step-by-step synthetic protocol provided. Furthermore, this guide examines the compound's role as a versatile building block in the creation of novel therapeutic agents, substantiated by mechanistic insights and characterization data. It is designed to be an essential resource for professionals engaged in drug discovery and development, providing both fundamental knowledge and practical, field-tested insights.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a highly valued structural motif in medicinal chemistry, frequently incorporated into a wide array of pharmaceutical compounds.[1] Its prevalence stems from its utility as a scaffold that can be readily functionalized, allowing for the synthesis of diverse compound libraries essential for drug discovery programs. The ability to modify the piperidine structure is crucial for optimizing the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.
4-(1-Cbz-4-piperidyl)-1-butanol, in particular, serves as a key building block in the synthesis of complex pharmaceutical molecules. The carbobenzyloxy (Cbz) group acts as a reliable protecting group for the piperidine nitrogen, which can be removed under specific conditions, enabling selective chemical transformations at other positions of the molecule.[2][3] The butanol side chain offers a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of a variety of therapeutic agents.
Structural Formula and Physicochemical Properties
A thorough understanding of the structural and physicochemical properties of 4-(1-Cbz-4-piperidyl)-1-butanol is crucial for its effective application in synthetic chemistry.
Structural Formula:
Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C17H25NO3 | [4] |
| Molecular Weight | 291.4 g/mol | [4] |
| IUPAC Name | benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in various organic solvents | [1] |
Synthesis and Mechanism
The synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol is a multi-step process that begins with the protection of the piperidine nitrogen, followed by the elaboration of the butanol side chain.
3.1. Synthetic Pathway Overview
The overall synthetic strategy involves the initial Cbz protection of a suitable piperidine precursor, followed by a series of reactions to introduce and modify the 4-substituent to the desired butanol chain.
Caption: General overview of the synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol.
3.2. Detailed Synthetic Protocol
A common route for the synthesis involves the following key transformations:
Step 1: Cbz Protection of 4-Piperidinebutanol
-
Reaction Setup: 4-Piperidinebutanol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath.
-
Base Addition: A non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.
-
Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.
-
Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude product.
-
Purification: The crude 4-(1-Cbz-4-piperidyl)-1-butanol is purified by flash column chromatography on silica gel.
Mechanism of Cbz Protection:
The lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion and a proton (abstracted by the base) results in the formation of the carbamate linkage.[5]
3.3. Alternative Synthetic Routes
An alternative approach involves the synthesis of a piperidone intermediate, followed by reactions to introduce the butanol side chain. For instance, a Dieckmann condensation can be employed to form the piperidine ring, followed by decarboxylation and subsequent functional group manipulations.[6]
Characterization
The identity and purity of the synthesized 4-(1-Cbz-4-piperidyl)-1-butanol are confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the benzyl protons, the piperidine ring protons, and the butanol chain protons.[7][8][9] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the Cbz group, the aromatic carbons, and the aliphatic carbons of the piperidine and butanol moieties.[8][10] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound.[11][12][13] |
Applications in Drug Discovery and Development
4-(1-Cbz-4-piperidyl)-1-butanol is a versatile building block for the synthesis of a wide range of biologically active molecules. The hydroxyl group of the butanol side chain can be readily converted to other functional groups, or it can be used as a point of attachment for other molecular fragments.
5.1. Role as a Synthetic Intermediate
The primary alcohol functional group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a variety of other chemical transformations.[4] The Cbz protecting group can be removed by catalytic hydrogenation, revealing the secondary amine of the piperidine ring for further functionalization.[2][14]
Caption: Key transformations of 4-(1-Cbz-4-piperidyl)-1-butanol.
5.2. Incorporation into Bioactive Molecules
The piperidine scaffold is a common feature in drugs targeting the central nervous system.[1] The structural and chemical properties of 4-(1-Cbz-4-piperidyl)-1-butanol make it an ideal starting material for the synthesis of compounds with potential therapeutic applications in areas such as metabolic dysfunction-associated steatohepatitis (MASH).[15] The versatility of this building block allows for its use in multicomponent reactions, which are increasingly employed in drug discovery to rapidly generate libraries of diverse compounds.[16][17]
Conclusion
4-(1-Cbz-4-piperidyl)-1-butanol is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its synthesis is well-established, and its chemical properties allow for a wide range of subsequent modifications. A comprehensive understanding of its synthesis, characterization, and reactivity is essential for medicinal chemists aiming to design and synthesize novel therapeutic agents.
References
-
PubChemLite. 4-(4-piperidyl)-1-butanol hydrochloride (C9H19NO). [Link]
-
ResearchGate. (PDF) Synthesis 4-Piperoilmorpholine from Piperine. [Link]
-
PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. [Link]
-
Wikipedia. 1-Butanol. [Link]
-
PubChem. 4-(4-Piperidyl)-1-butanol | C9H19NO | CID 2784668. [Link]
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. [Link]
-
DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
BMRB. bmse000447 Butanol. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Doc Brown's Chemistry. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol. [Link]
-
JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. [Link]
-
Organic Syntheses Procedure. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
. [Link] -
Wikipedia. Wittig reaction. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Organic Chemistry. Cbz-Protected Amino Groups. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
MassBank. 1,4-butanediol. [Link]
-
YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides | Journal of the American Chemical Society. [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
National Institute of Standards and Technology. 1-Butanol - the NIST WebBook. [Link]
-
Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol. [Link]
-
Amazon S3. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures. [Link]5242c)
Sources
- 1. CAS 199475-41-7: 4-(4-Piperidyl)-1-butanol Hydrochloride [cymitquimica.com]
- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. 4-(1-Cbz-4-piperidyl)-1-butanol | 566905-88-2 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 7. 1-Butanol(71-36-3) 1H NMR [m.chemicalbook.com]
- 8. bmse000447 Butanol at BMRB [bmrb.io]
- 9. 1H NMR spectroscopic and thermodynamic studies of hydrogen bonding in liquid n-butanol + cyclohexane, tert-butanol + cyclohexane, and n-butanol + pyridine mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butan-ol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. massbank.eu [massbank.eu]
- 13. govinfo.gov [govinfo.gov]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
The Strategic Application of Cbz-Protected Piperidine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine Scaffold and the Necessity of Amine Protection
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and vital structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved bioavailability and metabolic stability, and to serve as a versatile scaffold for the construction of complex molecular architectures.[3][4][5] Piperidine derivatives are integral components of pharmaceuticals across numerous therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[6][7]
However, the inherent reactivity of the secondary amine within the piperidine ring presents a significant challenge in multi-step organic synthesis. This nucleophilic and basic nitrogen can interfere with a wide range of chemical transformations, necessitating the use of protecting groups to temporarily mask its reactivity. The choice of a suitable protecting group is paramount and is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.
Among the arsenal of amine protecting groups, the carboxybenzyl (Cbz) group, introduced by Leonidas Zervas in the 1930s, remains a cornerstone of modern organic synthesis.[8] Its enduring popularity stems from its facile introduction, its stability to a broad spectrum of non-reducing reaction conditions, and its clean and efficient removal under mild conditions. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of Cbz-protected piperidine derivatives in the context of contemporary drug discovery and development.
The Carboxybenzyl (Cbz) Group: A Stalwart in Amine Protection
The Cbz group, also denoted as the Z group in honor of its discoverer, is a benzyloxycarbonyl moiety.[8][9] It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10][11] The resulting carbamate effectively suppresses the nucleophilicity and basicity of the piperidine nitrogen, rendering it inert to many reagents.
The stability of the Cbz group is a key attribute. It is generally stable to acidic and basic conditions that would cleave other common protecting groups like the tert-butoxycarbonyl (Boc) group. This orthogonality is crucial in complex synthetic sequences where multiple protecting groups are employed, allowing for their selective removal at different stages of the synthesis.[12] For instance, a molecule containing both a Cbz-protected piperidine and a Boc-protected primary amine can undergo selective deprotection of the Boc group under acidic conditions, leaving the Cbz group intact for subsequent transformations.
Synthesis of Cbz-Protected Piperidine Derivatives
The most common method for the N-protection of piperidine with the Cbz group is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate and an aqueous base.
Experimental Protocol: Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Base Addition: In a separate flask, prepare a solution of sodium carbonate (2.0 eq) in water. Add this aqueous solution to the piperidine solution with vigorous stirring.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the biphasic mixture while maintaining the temperature at 0 °C. The addition should be controlled to prevent a rapid exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Cbz-protected piperidine.
Causality Behind Experimental Choices:
-
Biphasic Conditions: The use of a biphasic system (DCM/water) with a base like sodium carbonate is crucial. The base neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[10] The organic solvent dissolves the starting piperidine and the Cbz-protected product, while the inorganic salts remain in the aqueous phase.
-
Temperature Control: The reaction is initially performed at 0 °C to control the exothermic reaction between the highly reactive benzyl chloroformate and the piperidine.
-
Stoichiometry: A slight excess of benzyl chloroformate is used to ensure complete consumption of the starting piperidine. A larger excess of base is used to effectively neutralize the generated HCl.
Visualization of Cbz Protection Workflow
Caption: Workflow for the Cbz protection of piperidine.
Reactivity and Synthetic Utility of Cbz-Protected Piperidines
The Cbz group not only protects the piperidine nitrogen but also influences the reactivity of the piperidine ring itself, enabling a range of synthetic transformations that would be difficult or impossible with the unprotected amine.
Directed ortho-Lithiation
The carbamate functionality of the Cbz group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent α-protons with a strong base, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[13][14] This regioselective lithiation generates a powerful nucleophile that can react with a variety of electrophiles to introduce substituents at the C2 position of the piperidine ring.
Functionalization at Other Ring Positions
While direct C-H functionalization at the C3 and C4 positions of a saturated Cbz-protected piperidine can be challenging due to the deactivating effect of the nitrogen atom, indirect methods have been developed.[15] For example, functionalization can be achieved through the use of piperidine precursors such as dihydropyridines or tetrahydropyridines, followed by reduction of the double bond.[2][16]
Enzymatic and Biocatalytic Approaches
Recent advances have demonstrated the utility of enzymatic and biocatalytic methods for the synthesis of enantiopure Cbz-protected piperidine derivatives.[17][18] For instance, multi-enzyme cascades have been employed to convert N-Cbz-protected amino alcohols into chiral 3-amino-piperidines.[18] Furthermore, microbial hydroxylations have been shown to introduce hydroxyl groups at specific positions on the Cbz-protected piperidine ring with high regioselectivity.[19]
Deprotection of the Cbz Group
The selective and efficient removal of the Cbz group is a critical step in many synthetic sequences. A variety of methods are available, with catalytic hydrogenation being the most widely employed.
Catalytic Hydrogenolysis
The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis.[9] This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.
Materials:
-
Cbz-protected piperidine derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by TLC.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; the filter cake should be kept wet with solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Caption: Mechanism of Cbz deprotection by hydrogenolysis.
Alternative Deprotection Methods
While hydrogenolysis is highly effective, it is not always compatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, alternative deprotection methods are required.
| Deprotection Method | Reagents | Advantages | Disadvantages |
| Acidolysis | HBr in acetic acid, TMSI | Fast and effective. | Harsh conditions, not suitable for acid-labile groups. |
| Transfer Hydrogenolysis | Ammonium formate, cyclohexene | Avoids the use of H₂ gas.[20] | May require higher temperatures. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Mild conditions, good for sensitive substrates.[21][22] | Reagents can be odorous. |
| Lewis Acid-Mediated | AlCl₃ in HFIP | Cost-effective and scalable.[21] | Requires specific solvents. |
Cbz-Protected Piperidines in Drug Discovery and Development
Cbz-protected piperidine derivatives are invaluable intermediates in the synthesis of a wide range of pharmaceuticals. Their stability and predictable reactivity allow for the controlled construction of complex molecular frameworks.
One notable example is in the synthesis of neurokinin (NK) receptor antagonists, which have potential applications in the treatment of pain, depression, and inflammatory diseases. The synthesis of these compounds often involves the use of a chiral Cbz-protected aminopiperidine as a key building block. The Cbz group allows for the introduction of other substituents on the piperidine ring before its removal in the final steps of the synthesis.
Furthermore, in the development of novel antiviral agents, Cbz-protected piperidines have been used to create scaffolds that mimic natural substrates, leading to potent and selective inhibitors of viral enzymes. The ability to functionalize the piperidine ring while the nitrogen is protected is crucial for optimizing the binding of these molecules to their biological targets.
Conclusion
Cbz-protected piperidine derivatives are indispensable tools in the arsenal of the modern medicinal chemist. The Cbz group provides robust and reliable protection for the piperidine nitrogen, enabling a wide array of synthetic transformations that are essential for the construction of complex drug candidates. The straightforward introduction of the Cbz group, its orthogonality to other common protecting groups, and the variety of methods available for its selective removal make it a highly versatile and strategic choice in multi-step synthesis. As drug discovery continues to demand increasingly complex and diverse molecular architectures, the strategic application of Cbz-protected piperidine derivatives will undoubtedly remain a cornerstone of pharmaceutical research and development.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link][9]
-
ResearchGate. Synthesis of piperidines via the hydrogenation of pyridines. (a).... [Link][16]
-
Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(59), 7949-7952. [Link][17][18]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][21]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. [Link][12]
-
Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][1]
-
National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][2]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link][4]
-
Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
Macmillan Group. Science Journals. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][6]
-
PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link][20]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link][22]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Oreate AI Blog. (2026, January 26). Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine. [Link][7]
-
Royal Society of Chemistry. Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159. [Link][19]
-
National Center for Biotechnology Information. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link][15]
-
University of Arizona. Piperidine-based drug discovery. [Link][5]
-
ResearchGate. Piperidine containing FDA approved drugs. | Download Scientific Diagram. [Link]
- Google Patents.
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine - Oreate AI Blog [oreateai.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 18. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
4-(1-Cbz-4-piperidyl)-1-butanol molecular weight and formula
An In-depth Technical Guide to 4-(1-Cbz-4-piperidyl)-1-butanol: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures. 4-(1-Cbz-4-piperidyl)-1-butanol, also known by its systematic name Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate, has emerged as a crucial synthetic intermediate. Its value lies in the unique combination of a functionalizable butanol chain and a piperidine ring, which is a common scaffold in many pharmaceuticals, protected by the robust carbobenzyloxy (Cbz) group.[1] This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental characteristics of a compound are critical for its application in synthesis. The properties of 4-(1-Cbz-4-piperidyl)-1-butanol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO₃ | Deduced from Structure |
| Molecular Weight | 291.4 g/mol | [1] |
| CAS Number | 566905-88-2 | [1] |
| Appearance | Varies (Typically an oil or low-melting solid) | General Knowledge |
| InChI Key | ONJUEYJIUIRIBU-UHFFFAOYSA-N | [1] |
The structure features a piperidine ring N-protected with a Cbz group, which is stable under a wide range of reaction conditions but can be readily removed when desired, typically via catalytic hydrogenation.[1] The primary alcohol on the butanol side chain offers a reactive site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution.[1]
Synthesis and Strategic Considerations
The construction of 4-(1-Cbz-4-piperidyl)-1-butanol is a multi-step process that hinges on the strategic functionalization of a piperidine core. The most common and logical approach begins with the commercially available precursor, N-Cbz-4-piperidone.[1][2]
Synthetic Workflow Rationale
The primary challenge is the controlled, four-carbon extension at the C-4 position of the piperidine ring to introduce the butanol moiety. A direct, one-step alkylation is often inefficient. Therefore, a more robust strategy involving the formation of a carbon-carbon bond followed by functional group manipulation is employed. A common method is the Wittig reaction, which allows for the precise introduction of a carbon chain.
The overall synthetic pathway can be visualized as follows:
Caption: General synthetic workflow from N-Cbz-4-piperidone.
Experimental Protocol: Synthesis from N-Cbz-4-piperidone
This protocol describes a representative two-step synthesis involving a Wittig reaction to form an unsaturated ester, followed by simultaneous reduction of the double bond and the ester to yield the target primary alcohol.
Step 1: Wittig Reaction to form Benzyl 4-(4-methoxy-4-oxobutylidene)piperidine-1-carboxylate
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend methyl (4-triphenylphosphoranylidene)butanoate in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension to 0°C in an ice bath. Add a solution of N-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.[3]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.
-
Work-up and Isolation: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the intermediate alkene.
Step 2: Reduction to 4-(1-Cbz-4-piperidyl)-1-butanol
-
Dissolution: Dissolve the purified alkene from Step 1 in anhydrous THF in a suitable flask under an inert atmosphere.
-
Reduction: Cool the solution to 0°C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.5-3.0 equivalents) dropwise, maintaining the temperature below 5°C. The borane will reduce both the carbon-carbon double bond and the ester functionality.
-
Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC. Once complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C, followed by 1M hydrochloric acid (HCl).
-
Work-up and Isolation: Stir the mixture for 1 hour, then adjust the pH to ~8 with aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the resulting crude oil via flash column chromatography to obtain 4-(1-Cbz-4-piperidyl)-1-butanol as the final product.
Spectroscopic Characterization and Validation
Structural confirmation is a non-negotiable step in synthesis. The self-validating nature of a protocol is confirmed when the analytical data of the product precisely matches the expected structure.
| Technique | Expected Observations for 4-(1-Cbz-4-piperidyl)-1-butanol |
| ¹H NMR | Signals corresponding to the aromatic protons of the Cbz group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), a broad triplet for the CH₂-OH protons (~3.6 ppm), and a complex multiplet pattern for the piperidine and butanol aliphatic protons. |
| ¹³C NMR | A carbonyl signal for the carbamate (~155 ppm), aromatic signals (~127-137 ppm), signals for the benzylic CH₂ and the CH₂-OH carbons (~67 ppm and ~63 ppm, respectively), and multiple signals in the aliphatic region (20-40 ppm) for the piperidine and butyl chain carbons. |
| FT-IR | A broad absorption band for the O-H stretch of the alcohol (~3300-3400 cm⁻¹), a strong absorption for the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹). |
| Mass Spec (ESI+) | The expected [M+H]⁺ ion at m/z 292.4 and potentially an [M+Na]⁺ ion at m/z 314.4. |
Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary based on the solvent and instrument used.[4]
Applications in Drug Discovery
4-(1-Cbz-4-piperidyl)-1-butanol is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its utility stems from the orthogonal reactivity of its functional groups.
Role as a Linker and Scaffold
The primary alcohol can be readily converted into other functional groups (e.g., amines, ethers, esters) or used as an attachment point for linkers in applications like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The piperidine ring is a well-established pharmacophore that can interact with various biological targets, and its Cbz-protected nitrogen allows for selective deprotection and subsequent functionalization late in a synthetic sequence.[1]
Deprotection and Further Synthesis
The removal of the Cbz group is a critical step that unmasks the piperidine nitrogen, allowing for the introduction of new substituents. This is a key strategy for building libraries of compounds for screening.
Sources
An In-depth Technical Guide to the Synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol: Key Intermediates and Strategic Routes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthetic pathways leading to 4-(1-Cbz-4-piperidyl)-1-butanol, a valuable building block in medicinal chemistry. The document delves into the critical intermediates, reaction mechanisms, and strategic considerations necessary for the efficient synthesis of this target molecule. By examining multiple synthetic routes, this guide offers field-proven insights and detailed protocols to aid researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The specific compound, 4-(1-Cbz-4-piperidyl)-1-butanol, incorporates a carbobenzyloxy (Cbz) protected piperidine ring attached to a butanol side chain. The Cbz group serves as a crucial protecting group for the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. The butanol chain provides a versatile handle for further functionalization, making this compound a key intermediate in the synthesis of more complex drug molecules.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of 4-(1-Cbz-4-piperidyl)-1-butanol reveals several potential disconnection points, leading to a few convergent synthetic strategies. The primary challenge lies in the formation of the carbon-carbon bond between the piperidine ring and the butanol side chain. This guide will focus on two principal and logical approaches:
-
Route A: Carbon Chain Elongation from a Piperidine-4-carbaldehyde Derivative. This strategy involves the use of a pre-functionalized and protected piperidine ring, followed by the introduction of the four-carbon chain.
-
Route B: Cyclization to Form the Piperidine Ring with the Butanol Side Chain Precursor already in Place. This approach builds the piperidine ring from acyclic precursors that already contain the necessary carbon framework.
This guide will primarily focus on the more convergent and widely applicable Route A , detailing the synthesis of key intermediates and the subsequent chain elongation reactions.
Synthesis of Key Intermediates
The successful synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol hinges on the efficient preparation of key piperidine-based intermediates.
Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone)
This intermediate is a cornerstone for many synthetic routes. It is typically prepared by the protection of 4-piperidone.
Protocol for the Synthesis of 1-Cbz-4-piperidone:
A common and effective method involves the reaction of 4-piperidone hydrochloride with benzyl chloroformate in the presence of a base.[2][3][4]
| Reagent/Solvent | Molar Equivalent/Concentration | Role |
| 4,4-Piperidinediol hydrochloride | 1.0 | Starting Material |
| Sodium Carbonate (Na2CO3) | 1.4 | Base |
| Benzyl Chloroformate (CbzCl) | 1.2 | Protecting Agent |
| Tetrahydrofuran (THF) / Water | 1:1 mixture | Solvent |
Step-by-Step Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride in a 1:1 mixture of THF and water, add sodium carbonate.
-
Stir the mixture at room temperature, then add benzyl chloroformate.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and an aqueous solution of sodium carbonate.
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield 1-Cbz-4-piperidone as a colorless oil.[3]
Benzyl 4-formylpiperidine-1-carboxylate (N-Cbz-4-formylpiperidine)
This aldehyde is a critical precursor for introducing the butanol side chain via nucleophilic addition or Wittig-type reactions. A multi-step synthesis starting from 4-piperidinecarboxylic acid is a viable route.[5]
Synthetic Pathway Overview:
Key Intermediates in N-Cbz-4-formylpiperidine Synthesis.
Strategic Routes for the Synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol
With the key intermediates in hand, the focus shifts to the strategic installation of the butanol side chain.
Route 1: Wittig Reaction and Subsequent Reduction
This elegant two-step approach involves a Wittig reaction to form a carbon-carbon double bond, followed by its reduction to the desired saturated butanol chain.
Step 1: Wittig Reaction with a C3-Synthon
The Wittig reaction of N-Cbz-4-formylpiperidine with a suitable three-carbon phosphorane ylide will generate an unsaturated alcohol. A key reagent for this transformation is (3-hydroxypropyl)triphenylphosphonium bromide.
Protocol for the Synthesis of Benzyl 4-(4-hydroxybut-1-en-1-yl)piperidine-1-carboxylate:
| Reagent/Solvent | Molar Equivalent/Concentration | Role |
| (3-Hydroxypropyl)triphenylphosphonium bromide | 1.1 | Wittig Reagent |
| Strong Base (e.g., n-BuLi or NaH) | 1.1 | Ylide Generation |
| N-Cbz-4-formylpiperidine | 1.0 | Starting Material |
| Anhydrous THF | - | Solvent |
Step-by-Step Procedure:
-
Suspend (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.
-
Stir the resulting mixture at room temperature for a period to ensure complete ylide formation.
-
Cool the reaction mixture again and add a solution of N-Cbz-4-formylpiperidine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Alkene
The resulting unsaturated alcohol can be reduced to the target saturated butanol derivative using catalytic hydrogenation.
Protocol for the Synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol:
| Reagent/Solvent | Molar Equivalent/Concentration | Role |
| Benzyl 4-(4-hydroxybut-1-en-1-yl)piperidine-1-carboxylate | 1.0 | Starting Material |
| Palladium on Carbon (Pd/C) | Catalytic | Catalyst |
| Hydrogen Gas (H2) | Excess | Reducing Agent |
| Ethanol or Ethyl Acetate | - | Solvent |
Step-by-Step Procedure:
-
Dissolve the unsaturated alcohol in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-(1-Cbz-4-piperidyl)-1-butanol.
Wittig Reaction Route to the Target Molecule.
Route 2: Grignard Reaction Approach
An alternative strategy involves the use of a Grignard reagent to form the C-C bond.
Option A: Reaction with Propylmagnesium Bromide
The reaction of N-Cbz-4-formylpiperidine with propylmagnesium bromide would yield a secondary alcohol, benzyl 4-(1-hydroxybutyl)piperidine-1-carboxylate.[6] This intermediate would then require further synthetic manipulations (e.g., oxidation to the ketone followed by a Baeyer-Villiger oxidation and subsequent reduction) to obtain the desired primary alcohol, making this route less direct than the Wittig approach.
Option B: Reaction with a Protected 3-Carbon Grignard Reagent
A more direct Grignard approach would involve the reaction of N-Cbz-4-formylpiperidine with a Grignard reagent derived from a protected 3-carbon haloalcohol (e.g., 3-(tert-butyldimethylsilyloxy)-1-propylmagnesium bromide). This would directly install the protected butanol chain, which can then be deprotected in a final step.
Route 3: Reduction of a Carboxylic Acid or Ester Derivative
This route involves the initial synthesis of a 4-(1-Cbz-4-piperidyl)butanoic acid or its ester, followed by reduction to the primary alcohol.
Step 1: Synthesis of Ethyl 4-(1-Cbz-4-piperidyl)butanoate
This intermediate can be synthesized through various methods, including the alkylation of a suitable piperidine derivative with a 4-halobutanoate.
Step 2: Reduction to 4-(1-Cbz-4-piperidyl)-1-butanol
The ester can be effectively reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).[7][8][9][10]
Protocol for the Reduction of Ethyl 4-(1-Cbz-4-piperidyl)butanoate:
| Reagent/Solvent | Molar Equivalent/Concentration | Role |
| Ethyl 4-(1-Cbz-4-piperidyl)butanoate | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LiAlH4) | Excess | Reducing Agent |
| Anhydrous Diethyl Ether or THF | - | Solvent |
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C.
-
Add a solution of ethyl 4-(1-Cbz-4-piperidyl)butanoate in the same anhydrous solvent dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired product.
Reduction Route to the Target Molecule.
Conclusion and Future Perspectives
The synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol can be achieved through several strategic routes, with the Wittig reaction and the reduction of a butanoate ester being the most direct and efficient. The choice of a particular route will depend on the availability of starting materials, scalability, and the specific requirements of the research project. The key to a successful synthesis lies in the careful execution of the reaction steps and the purification of the intermediates. The versatility of the final product as a synthetic building block ensures its continued importance in the development of novel therapeutics. Future research may focus on developing more atom-economical and greener synthetic methodologies for the preparation of this and related piperidine derivatives.
References
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
-
1-Cbz-Piperidin-4-one: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
- US3161689A - Process for making grignard reagents - Google Patents.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. Available at: [Link]
-
Esters can be reduced to 1° alcohols using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
- Chemistry LibreTexts. Available at: [Link] -
6-Chloro-1-hexene - Organic Syntheses. Available at: [Link]
-
Product Subclass 7: Propargylic Grignard Reagents - Science of Synthesis. Available at: [Link]
-
Carbonyls 6. Reduction with Lithal (LiAlH4). - YouTube. Available at: [Link]
-
methylenecyclohexane - Organic Syntheses. Available at: [Link]
- CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents.
-
A Convenient Synthesis of Conjugated ω-Arylpolyenals via Wittig Reaction with (1,3Dioxan2-yl-methyl)triphenylphosphonium Bromide/Sodium Hydride - ResearchGate. Available at: [Link]
-
n-Propylmagnesium bromide - Wikipedia. Available at: [Link]
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents.
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. Available at: [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide - Sciencemadness Discussion Board. Available at: [Link]
-
Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4 - YouTube. Available at: [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride - University of Bristol. Available at: [Link]
-
Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. nbinno.com [nbinno.com]
- 3. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Navigating the Cleavage: A Guide to Cbz Deprotection of 4-(1-Cbz-4-piperidyl)-1-butanol
Introduction: The Enduring Role of the Cbz Group in Amine Protection
The benzyloxycarbonyl (Cbz or Z) protecting group, a cornerstone in the edifice of modern organic synthesis, has been an indispensable tool for the protection of amines since its introduction by Max Bergmann and Leonidas Zervas in the 1930s.[1] Its robustness under a wide range of chemical conditions, coupled with the variety of methods for its removal, has cemented its utility, particularly in the intricate art of peptide synthesis and the development of complex pharmaceutical intermediates.[1] The molecule at the heart of this guide, 4-(1-Cbz-4-piperidyl)-1-butanol, serves as a pertinent scaffold, embodying a common structural motif in medicinal chemistry where a protected piperidine nitrogen is poised for subsequent functionalization.
The strategic removal of the Cbz group is a critical transformation, unlocking the secondary amine for further synthetic elaboration. The choice of deprotection methodology is paramount and must be tailored to the specific molecular context, considering the presence of other functional groups, the desired scale of the reaction, and overarching safety and economic considerations. This document provides a comprehensive exploration of the principal methods for Cbz deprotection, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Methodology Selection: A Strategic Overview
The cleavage of the Cbz group from 4-(1-Cbz-4-piperidyl)-1-butanol can be approached through several distinct chemical strategies. The primary methods—catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage—each present a unique set of advantages and limitations. The presence of a primary alcohol in the target molecule is a key consideration, though it is generally stable to the conditions described herein.
Decision Matrix for Cbz Deprotection
To aid in the selection of the most appropriate method, the following decision tree outlines a logical approach based on common experimental constraints and substrate sensitivities.
Caption: Decision tree for selecting a Cbz deprotection method.
Catalytic Hydrogenolysis: The Workhorse Method
Catalytic hydrogenolysis is the most widely employed method for Cbz deprotection, lauded for its mild, neutral reaction conditions and the generation of clean byproducts: toluene and carbon dioxide.[1] The reaction involves the cleavage of the benzylic C-O bond by molecular hydrogen in the presence of a heterogeneous palladium catalyst.
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds through the adsorption of the Cbz-protected amine and hydrogen onto the surface of the palladium catalyst. The benzylic C-O bond is then reductively cleaved, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine and carbon dioxide.
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
Materials:
-
4-(1-Cbz-4-piperidyl)-1-butanol
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Dry Pd/C is pyrophoric and should be handled with care. Using a 50% wet catalyst mitigates this risk.
-
Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (from the balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from 2 to 24 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(4-piperidyl)-1-butanol. The product can be further purified by crystallization or column chromatography if necessary.
Advantages and Limitations
-
Advantages: High yields, mild and neutral conditions, clean byproducts, and the catalyst can be recovered and reused.
-
Limitations: Incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some halides. The use of hydrogen gas poses safety risks, especially on a large scale.
Transfer Hydrogenation: A Safer Alternative
Transfer hydrogenation offers a convenient and safer alternative to the use of gaseous hydrogen.[2] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of a palladium catalyst.
Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
Materials:
-
4-(1-Cbz-4-piperidyl)-1-butanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve 4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Add ammonium formate (3-5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1 to 6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between a basic aqueous solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected product.
Advantages and Limitations
-
Advantages: Avoids the use of flammable hydrogen gas, making it safer and more amenable to standard laboratory setups.[2] Can sometimes offer different chemoselectivity compared to catalytic hydrogenolysis.
-
Limitations: The hydrogen donor and its byproducts must be removed during work-up. Reaction times can be longer than with direct hydrogenation. May still reduce other sensitive functional groups.
Acidic Cleavage: For Hydrogenation-Intolerant Substrates
For molecules containing functional groups that are sensitive to reduction, acidic cleavage of the Cbz group provides a robust alternative. The most common reagent for this transformation is a solution of hydrogen bromide in acetic acid (HBr/AcOH).
Mechanism of Acidic Cleavage
The reaction is initiated by the protonation of the carbamate oxygen by the strong acid. This is followed by the nucleophilic attack of the bromide ion on the benzylic carbon, leading to the cleavage of the C-O bond and the formation of benzyl bromide and the unstable carbamic acid, which then decarboxylates.[3]
Caption: Mechanism of acidic Cbz deprotection with HBr.
Experimental Protocol: Acidic Cleavage with HBr/AcOH
Materials:
-
4-(1-Cbz-4-piperidyl)-1-butanol
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Glacial acetic acid (optional)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve 4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq) in a minimal amount of glacial acetic acid if necessary, or use the HBr/AcOH solution directly as the solvent.
-
Add a solution of 33% HBr in acetic acid (5-10 eq of HBr) to the substrate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 to 16 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.
-
Collect the precipitated hydrobromide salt of the product by filtration, wash with diethyl ether, and dry under vacuum.
-
If precipitation is not effective, the reaction mixture can be concentrated under reduced pressure (co-evaporating with toluene to remove residual acetic acid), and the residue can be purified. Neutralization with a base during aqueous work-up will provide the free amine.
Advantages and Limitations
-
Advantages: Effective for substrates with reducible functional groups.[2] Often proceeds with high yields.
-
Limitations: The harsh acidic conditions can cleave other acid-labile protecting groups such as Boc or trityl ethers.[3] The corrosive and hazardous nature of HBr/AcOH requires careful handling in a well-ventilated fume hood.
Quantitative Comparison of Deprotection Methods
The following table provides a comparative summary of typical reaction conditions and outcomes for the deprotection of Cbz-protected piperidines, offering a guideline for what can be expected for 4-(1-Cbz-4-piperidyl)-1-butanol.
| Method | Catalyst/Reagent | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | 5-10 mol% | 20-25 | 2-24 | >90 |
| Transfer Hydrogenation | 10% Pd/C, HCO₂NH₄ | 5-10 mol% | 25-60 | 1-6 | 85-95 |
| Acidic Cleavage | 33% HBr/AcOH | 5-10 eq | 0-25 | 2-16 | >90 |
Troubleshooting and Field-Proven Insights
-
Incomplete Hydrogenolysis: If the reaction stalls, this could be due to catalyst poisoning. Ensure all reagents and solvents are of high purity. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction. Alternatively, increasing the hydrogen pressure or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.
-
Side Reactions in Acidic Cleavage: Prolonged exposure to strong acids can lead to side reactions. It is crucial to monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Work-up of Transfer Hydrogenation: The removal of excess ammonium formate and its byproducts is essential. A thorough aqueous work-up with a basic solution is recommended to ensure the isolation of the free amine.
-
Safety with Pd/C: Always handle dry palladium on carbon in an inert atmosphere. When filtering the catalyst after the reaction, do not allow the filter cake to dry completely, as it can be pyrophoric. Quench the moist catalyst by adding it to a large volume of water.
Conclusion
The deprotection of the Cbz group from 4-(1-Cbz-4-piperidyl)-1-butanol is a critical step in the synthesis of more complex molecules. The choice of method—catalytic hydrogenolysis, transfer hydrogenation, or acidic cleavage—should be made after careful consideration of the substrate's functional group compatibility, the desired scale of the reaction, and available laboratory infrastructure. Catalytic hydrogenolysis remains the method of choice for its mildness and efficiency when applicable.[2] Transfer hydrogenation provides a safer and more convenient alternative, while acidic cleavage is a powerful tool for substrates that are incompatible with reductive conditions.[2][4] By understanding the nuances of each technique and adhering to the detailed protocols provided, researchers can confidently and successfully perform this essential transformation.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
RSC Publishing. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 4-(1-Cbz-4-piperidyl)-1-butanol in API Synthesis
This Application Note is designed for research and development scientists in the pharmaceutical industry, specifically those working on process chemistry and the synthesis of peptidomimetic APIs.
Focus Application: Convergent Synthesis of Glycoprotein IIb/IIIa Antagonists (Tirofiban)
Executive Summary
4-(1-Cbz-4-piperidyl)-1-butanol (CAS: 106358-51-4) serves as a critical "linker scaffold" in medicinal chemistry. Its primary value lies in its orthogonal protection strategy : the piperidine nitrogen is masked with a Carboxybenzyl (Cbz) group, chemically distinct from the primary alcohol tail.
This orthogonality allows the alcohol to be activated (e.g., to a halide or sulfonate) or coupled directly (Mitsunobu) without interference from the secondary amine. The Cbz group is retained until the final step, where it is removed via hydrogenolysis—a mild condition that preserves sensitive functionalities like sulfonamides or esters often found in target APIs such as Tirofiban (Aggrastat) .
Chemical Profile & Handling
-
IUPAC Name: Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
-
Molecular Formula: C17H25NO3
-
Molecular Weight: 291.39 g/mol
-
Physical State: Viscous oil or low-melting solid (depending on purity).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, DMF. Insoluble in water.
-
Stability: Stable under standard laboratory conditions. Avoid strong acids which may prematurely cleave the Cbz group if heated.
Core Application: Synthesis of Tirofiban
The most prominent application of this intermediate is in the synthesis of Tirofiban , a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor. The molecule provides the specific 4-carbon tether and the piperidine ring essential for the drug's pharmacophore.
Retrosynthetic Analysis
The synthesis is convergent. The "Left Wing" (the piperidine linker) is coupled to the "Right Wing" (a modified Tyrosine derivative).
-
Fragment A (Linker): 4-(1-Cbz-4-piperidyl)-1-butanol.
-
Fragment B (Tyrosine Scaffold): N-(Butylsulfonyl)-L-tyrosine (or its ester).
-
Coupling: Ether bond formation (O-alkylation).
-
Final Step: Cbz deprotection to release the secondary amine.
Reaction Pathway Diagram[1]
Caption: Convergent synthetic pathway utilizing 4-(1-Cbz-4-piperidyl)-1-butanol to construct the Tirofiban scaffold.
Detailed Experimental Protocols
Protocol A: Activation of the Alcohol (Conversion to Alkyl Bromide)
Rationale: While Mitsunobu coupling is possible, converting the alcohol to an alkyl bromide is often preferred for scale-up due to easier purification and avoidance of phosphine oxide byproducts.
Reagents:
-
4-(1-Cbz-4-piperidyl)-1-butanol (1.0 eq)
-
Carbon Tetrabromide (CBr4) (1.2 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
Dichloromethane (DCM) (10 volumes)
Procedure:
-
Dissolution: Charge the reactor with 4-(1-Cbz-4-piperidyl)-1-butanol and CBr4 in DCM. Cool to 0°C.[1][2][3]
-
Addition: Dissolve PPh3 in DCM and add dropwise to the reactor, maintaining temperature < 5°C. The reaction is exothermic.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC/HPLC for disappearance of alcohol.
-
Workup: Quench with water. Separate organic layer.[2][4][5] Wash with brine.[2]
-
Purification: Concentrate the organic layer.[2] The residue (containing PPh3=O and product) can be purified via silica plug filtration (eluting with Hexane/EtOAc) or crystallization if applicable.
-
Yield Target: >85% conversion to Benzyl 4-(4-bromobutyl)piperidine-1-carboxylate .
Protocol B: Coupling to Tyrosine Derivative (Etherification)
Rationale: This step constructs the core ether linkage of the drug.
Reagents:
-
Activated Linker (from Protocol A) (1.1 eq)
-
N-(Butylsulfonyl)-L-tyrosine methyl ester (1.0 eq)
-
Potassium Carbonate (K2CO3) (2.5 eq) - Micronized for better kinetics
-
Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst
-
DMF (Dimethylformamide) or Acetone (Solvent)
Procedure:
-
Slurry: Suspend the Tyrosine phenol derivative and K2CO3 in DMF. Add KI.
-
Addition: Add the Activated Linker (Bromide) solution slowly.
-
Heating: Heat the mixture to 60-70°C. Stir for 12-18 hours.
-
Critical Control Point: Ensure anhydrous conditions. Water competes with the phenol, leading to hydrolysis of the bromide back to alcohol.
-
-
Workup: Cool to room temperature. Dilute with water and extract into Ethyl Acetate.[6]
-
Washing: Wash organic layer extensively with water/LiCl solution to remove DMF.
-
Isolation: Evaporate solvent to obtain the Cbz-protected Tirofiban intermediate .
Protocol C: Deprotection (Hydrogenolysis)
Rationale: Cbz is removed under neutral conditions, leaving the sulfonamide and carboxylic acid/ester intact.
Reagents:
-
Cbz-Protected Intermediate
-
Pd/C (10% w/w loading, 50% wet)
-
Ethanol or Methanol
-
Hydrogen Gas (Balloon or low pressure 1-3 bar)
Procedure:
-
Inerting: Dissolve the intermediate in Ethanol. Add Pd/C catalyst under nitrogen flow.
-
Hydrogenation: Purge with Hydrogen. Stir vigorously at Room Temperature (25°C).
-
Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of the Cbz starting material (shift in HPLC retention time).
-
Filtration: Filter through a Celite pad to remove Palladium.
-
Final Isolation: Concentrate filtrate to yield the crude API. Further purification (crystallization or prep-HPLC) is performed here to generate the final salt form (e.g., Hydrochloride).
Quality Control & Troubleshooting
Impurity Profiling Table
| Impurity Type | Origin | Detection Method | Mitigation Strategy |
| Unreacted Alcohol | Incomplete activation in Step A | HPLC / TLC | Ensure excess PPh3/CBr4; check for water in solvent. |
| Elimination Product | Alkene formation during coupling (Step B) | 1H NMR (Vinylic protons) | Lower reaction temperature; avoid overly strong bases (use K2CO3, not NaH). |
| O-Alkylation Dimer | Reaction of linker with itself | LC-MS | Use dilute conditions; ensure linker is added to the phenol, not vice versa. |
| Residual Toluene/DMF | Inefficient drying | GC Headspace | Extended vacuum drying; water washes during workup. |
Critical Process Parameters (CPP)
-
Moisture Control (Step B): The etherification is sensitive to water. Solvents must be <0.05% water (Karl Fischer).
-
Temperature (Step C): Hydrogenolysis is exothermic. Maintain <30°C to prevent side reactions on the tyrosine ring.
References
- Merck & Co., Inc. "Fibrinogen Receptor Antagonists." U.S. Patent 5,292,756, 1994. (Foundational patent describing the tyrosine-piperidine ether linkage).
-
Egbertson, M. S., et al. "Non-peptide fibrinogen receptor antagonists. 2. Optimization of the 4-(4-piperidyl)butyl template." Journal of Medicinal Chemistry, 37(16), 2537-2551, 1994. Link
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[1][3] Synthesis, 1981(1), 1-28. (Reference for alternative coupling strategy).
- Hartman, G. D., et al. "4-Substituted piperidines as selective fibrinogen receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 5(2), 2005.
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. 4-(4-Piperidyl)-1-butanol | C9H19NO | CID 2784668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tirofiban synthesis - chemicalbook [chemicalbook.com]
- 6. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cbz Protection for Piperidines
Welcome to our dedicated technical support center for the carboxybenzyl (Cbz) protection of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this common yet critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common queries we receive regarding the Cbz protection of piperidines.
Q1: What are the standard starting conditions for the Cbz protection of a piperidine derivative?
A1: A robust starting point for the Cbz protection of piperidines is the use of benzyl chloroformate (Cbz-Cl) as the protecting group reagent under Schotten-Baumann conditions.[1] This typically involves a biphasic system of an organic solvent like tetrahydrofuran (THF) and water, with a mild inorganic base such as sodium bicarbonate (NaHCO₃) to neutralize the HCl generated during the reaction.[1][2] The reaction is often initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.[3]
Q2: Why is my Cbz protection of piperidine incomplete?
A2: Incomplete conversion is a frequent challenge. The root cause often lies in one of the following areas:
-
Insufficient Reagent: Ensure at least a slight excess (1.1-1.5 equivalents) of Cbz-Cl is used.[3]
-
Base Strength and Solubility: The base must be strong enough to scavenge the generated HCl but not so strong as to promote side reactions. Sodium bicarbonate is a good first choice.[2][3] If the reaction is sluggish, a slightly stronger base like sodium carbonate or a mixed Na₂CO₃/NaHCO₃ buffer system can be employed to maintain an optimal pH range of 8-10.[4]
-
pH Control: The reaction pH is critical. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high might cause racemization if chiral centers are present.[4]
-
Steric Hindrance: Bulky substituents on the piperidine ring can slow down the rate of N-acylation.[3] In such cases, extending the reaction time, increasing the temperature, or using a more reactive Cbz source may be necessary.
Q3: I am observing side products in my reaction. What are they and how can I avoid them?
A3: The most common side product is the formation of a quaternary ammonium salt, resulting from over-alkylation of the piperidine nitrogen.[3] This is more prevalent with highly reactive alkylating agents. To mitigate this:
-
Control Stoichiometry: Use a minimal excess of Cbz-Cl.
-
Slow Addition: Add the Cbz-Cl dropwise to the reaction mixture, preferably at a low temperature, to maintain a low concentration of the electrophile.[3]
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[3]
Another potential side product is the di-Cbz protected amine, especially if the starting piperidine has other nucleophilic sites. Careful control of stoichiometry is key to avoiding this.
Q4: Can I use an organic base instead of an inorganic base?
A4: Yes, organic bases like triethylamine (NEt₃) or pyridine can be used, particularly in non-aqueous conditions.[5] These are often employed when the piperidine substrate has poor solubility in biphasic systems. However, be mindful that the resulting hydrochloride salt of the organic base may precipitate and can sometimes complicate purification.
Q5: What is the best way to purify my Cbz-protected piperidine?
A5: Purification strategies depend on the physical properties of the product.
-
Extraction: A standard aqueous workup is the first step. The organic layer is washed with water and brine to remove the base and any water-soluble impurities.[1]
-
Crystallization: Cbz-protected amines often have increased crystallinity, making crystallization an excellent purification method.[6]
-
Silica Gel Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a reliable method.[1]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Cbz protection of piperidines.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution | Causality Explanation |
| Degraded Cbz-Cl | Check the appearance and smell of the Cbz-Cl. It should be a clear liquid with a pungent odor. | Use a fresh bottle of Cbz-Cl or distill the old one under reduced pressure. | Cbz-Cl is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl, reducing its reactivity. |
| Incorrect pH | Measure the pH of the aqueous layer during the reaction. | Maintain a pH between 8 and 10 using a suitable base or buffer system (e.g., Na₂CO₃/NaHCO₃).[4] | Optimal nucleophilicity of the piperidine nitrogen is achieved in this pH range, while minimizing Cbz-Cl decomposition.[4] |
| Poor Solubility of Starting Material | Observe the reaction mixture for undissolved solids. | Use a co-solvent system (e.g., THF/water, dioxane/water) or switch to a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) with an organic base.[3] | For the reaction to proceed, both the piperidine and Cbz-Cl need to be in the same phase. |
Issue 2: Formation of Multiple Products
| Potential Cause | Diagnostic Check | Recommended Solution | Causality Explanation |
| Over-alkylation | Analyze the crude reaction mixture by LC-MS or ¹H NMR for the presence of a quaternary ammonium salt.[3] | Add Cbz-Cl slowly at 0 °C. Use no more than 1.2 equivalents of Cbz-Cl.[3] | Slow addition and controlled stoichiometry minimize the concentration of the electrophile, favoring mono-acylation.[3] |
| Reaction with other nucleophiles | If your piperidine has other nucleophilic groups (e.g., hydroxyl, thiol), check for their protection. | Consider protecting other nucleophilic groups first if they are more reactive than the piperidine nitrogen. | Cbz-Cl can react with other nucleophiles, leading to a mixture of products.[1] |
Section 3: Experimental Protocols
Protocol 1: Standard Cbz Protection of Piperidine
-
Dissolve the piperidine starting material (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.[2][3]
-
Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2][3]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1][7]
-
Concentrate the solution under reduced pressure to yield the crude product, which can then be purified by crystallization or column chromatography.[1][7]
Section 4: Visualizing the Workflow
Troubleshooting Decision Tree for Cbz Protection
Caption: A decision tree for troubleshooting common issues in Cbz protection of piperidines.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Organic Syntheses. (2015, March 25). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PMC. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
managing side reactions during the functionalization of 4-(1-Cbz-4-piperidyl)-1-butanol
Welcome to the technical support center for the functionalization of 4-(1-Cbz-4-piperidyl)-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you manage and avoid potential side reactions, ensuring the success of your synthetic endeavors.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the functionalization of the primary alcohol in 4-(1-Cbz-4-piperidyl)-1-butanol.
Issue 1: Low or No Yield of the Desired Product in Oxidation Reactions
Question: I am trying to oxidize the primary alcohol of 4-(1-Cbz-4-piperidyl)-1-butanol to the corresponding aldehyde, but I am observing a low yield of the desired product and the formation of a more polar byproduct. What could be the issue?
Answer:
This is a classic case of over-oxidation. While the primary alcohol can be oxidized to an aldehyde, the aldehyde itself can be further oxidized to a carboxylic acid, especially under harsh reaction conditions.[1][2][3]
Causality and Mitigation:
-
Mechanism of Over-oxidation: The initially formed aldehyde is in equilibrium with its hydrate form in the presence of water. This hydrate can be further oxidized to the carboxylic acid.
-
Controlling the Reaction: To prevent over-oxidation, it is crucial to choose the right oxidizing agent and carefully control the reaction conditions.[4] Milder oxidizing agents are preferred for the selective formation of aldehydes.
Recommended Protocol for Selective Aldehyde Synthesis:
A common and effective method for this transformation is the Swern oxidation or the use of Dess-Martin periodinane (DMP). These methods are known for their mild conditions and high selectivity for aldehydes.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Oxidizing Agent | Oxalyl chloride/DMSO | Dess-Martin Periodinane |
| Temperature | -78 °C to room temperature | Room temperature |
| Key Advantages | High yield, readily available reagents | Mild conditions, easy workup |
| Potential Issues | Requires low temperatures, unpleasant odor | DMP can be explosive under certain conditions |
Step-by-Step Protocol (Dess-Martin Oxidation):
-
Dissolve 4-(1-Cbz-4-piperidyl)-1-butanol in dichloromethane (DCM).
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer, and purify by column chromatography.
Issue 2: Formation of an Unexpected, Non-polar Byproduct in Esterification Reactions
Question: I am performing a Fischer esterification with 4-(1-Cbz-4-piperidyl)-1-butanol and a carboxylic acid, but I am observing an unexpected non-polar spot on my TLC plate, and my desired ester yield is low. What is happening?
Answer:
The likely culprit is the formation of a spirocyclic ether via an intramolecular cyclization reaction. This side reaction is driven by the nucleophilicity of the piperidine nitrogen.
Causality and Mitigation:
-
Mechanism of Cyclization: Under acidic conditions required for Fischer esterification, the piperidine nitrogen can be protonated. However, there might be a competing intramolecular SN2 reaction where the nitrogen attacks the butanol chain, displacing a protonated hydroxyl group (water), to form a spirocyclic quaternary ammonium salt. Subsequent workup could lead to the formation of the corresponding spiro-ether.
-
Preventing Cyclization: To minimize this side reaction, it is advisable to use milder esterification methods that do not require strong acids.
Recommended Protocol for Esterification (Steglich Esterification):
The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative.[5]
| Parameter | Fischer Esterification | Steglich Esterification |
| Reagents | Strong acid catalyst (e.g., H2SO4) | DCC, DMAP |
| Conditions | High temperature, removal of water | Room temperature |
| Key Advantages | Inexpensive reagents | Mild conditions, high yield |
| Potential Issues | Side reactions (e.g., cyclization), equilibrium limited | DCC can cause allergies, formation of DCU byproduct |
Step-by-Step Protocol (Steglich Esterification):
-
Dissolve 4-(1-Cbz-4-piperidyl)-1-butanol, the carboxylic acid, and a catalytic amount of DMAP in an anhydrous solvent like DCM.
-
Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid and brine, dry the organic layer, and purify by column chromatography.
Issue 3: Unwanted Deprotection of the Cbz Group
Question: During my functionalization reaction, I am observing the formation of a byproduct that appears to be the deprotected piperidine. How can I avoid this?
Answer:
The benzyloxycarbonyl (Cbz) protecting group is generally robust, but it is susceptible to cleavage under certain conditions, particularly strong acids and catalytic hydrogenation.[6][7][8][9]
Causality and Mitigation:
-
Acid-Mediated Deprotection: Strong acids, especially at elevated temperatures, can cleave the Cbz group.[10]
-
Hydrogenolysis: If your reaction involves a palladium catalyst and a source of hydrogen (even unintentionally), the Cbz group can be removed.[8]
-
Maintaining Cbz Integrity: It is crucial to select reaction conditions that are compatible with the Cbz group.
Troubleshooting Table for Cbz Deprotection:
| Reaction Type | Potential Cause of Deprotection | Recommended Action |
| Acid-catalyzed reactions | Use of strong, non-nucleophilic acids (e.g., H2SO4, HCl). | Use milder Lewis acids or conditions that do not require strong acid. |
| Reactions with metal catalysts | Presence of palladium, platinum, or other hydrogenation catalysts. | Avoid these catalysts if possible. If a metal catalyst is necessary, consider a different protecting group strategy for the piperidine nitrogen. |
| Reductive conditions | Use of reducing agents that can also effect hydrogenolysis. | Choose reducing agents that are chemoselective for the desired transformation. |
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and reactivity of 4-(1-Cbz-4-piperidyl)-1-butanol.
Q1: What is the role of the Cbz group on the piperidine nitrogen?
The Cbz group serves as a protecting group for the secondary amine of the piperidine ring.[7] This prevents the nitrogen from acting as a nucleophile in undesired side reactions. It also deactivates the ring towards certain oxidative reactions.
Q2: Can the piperidine nitrogen participate in intramolecular reactions?
Yes, as discussed in the troubleshooting section, the piperidine nitrogen can act as an intramolecular nucleophile, leading to the formation of spirocyclic byproducts, especially when the hydroxyl group of the butanol chain is converted into a good leaving group.
Q3: What are the best practices for purifying products derived from 4-(1-Cbz-4-piperidyl)-1-butanol?
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. The polarity of the eluent will depend on the specific product.
-
Byproduct Removal: In Mitsunobu reactions, byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging to remove.[11][12] Using polymer-bound reagents can simplify purification. In Steglich esterifications, the DCU byproduct is insoluble in most organic solvents and can be removed by filtration.
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). Specific reagents used in the functionalization, such as DCC (an allergen) and DMP (potentially explosive), require special handling. Always consult the Safety Data Sheet (SDS) for all reagents used.
III. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Functionalization Pathways
Caption: Primary functionalization routes for 4-(1-Cbz-4-piperidyl)-1-butanol.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: A decision tree for identifying and resolving common side reactions.
IV. References
-
Swamy, K. C. K., & Kumar, N. N. B. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Focus on Organic Chemistry, 2(3), 123-145.
-
Scribd. (n.d.). Mitsunobu Reaction Insights. Retrieved from [Link]
-
Butt, M. S., & Zhang, H. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4978. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Nevado, C. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry–A European Journal, 16(42), 12534-12543. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]
-
Waters, J. A. (1978). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Medicinal Chemistry, 21(7), 628-633. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Late-stage functionalization of drug analogs Reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, March 1). Oxidation of Alcohols: Primary, Secondary and Tertiary. Retrieved from [Link]
-
Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]
-
MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]
-
Chemcess. (2024, August 14). Piperidine: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Institutes of Health. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. tdcommons.org [tdcommons.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
effect of temperature on the stability of 4-(1-Cbz-4-piperidyl)-1-butanol infusions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(1-Cbz-4-piperidyl)-1-butanol. This guide provides in-depth information, troubleshooting advice, and validated protocols to address challenges related to the temperature stability of infusion formulations containing this compound. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the integrity and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 4-(1-Cbz-4-piperidyl)-1-butanol infusions.
Q1: What is the primary cause of degradation for 4-(1-Cbz-4-piperidyl)-1-butanol in an infusion solution when exposed to elevated temperatures?
A1: The primary thermal liability of 4-(1-Cbz-4-piperidyl)-1-butanol lies in its N-protecting group, the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a carbamate, which can be susceptible to hydrolysis, a reaction significantly accelerated by increased temperature.[1][2] This degradation pathway involves the cleavage of the carbamate bond, leading to the formation of the unprotected piperidine core (4-(4-piperidyl)-1-butanol), alongside byproducts like benzyl alcohol and carbon dioxide.[3]
Q2: My infusion solution appears slightly hazy or has formed a precipitate after being warmed from refrigerated storage. What is happening?
A2: This is likely a physical stability issue related to temperature-dependent solubility, not necessarily chemical degradation. 4-(1-Cbz-4-piperidyl)-1-butanol, like many organic molecules, has a specific solubility profile in aqueous solutions that can decrease at lower temperatures. Upon warming, if the compound does not fully redissolve, or if it interacts with other formulation components, haziness or precipitation can occur. It is crucial to ensure the compound is fully dissolved at the intended operating temperature before use.
Q3: What are the ideal storage conditions for a stock solution or a prepared infusion of this compound?
A3: While specific stability data for your exact formulation is paramount, general practice for Cbz-protected compounds suggests controlled storage conditions. For short-term storage (hours to a few days), refrigeration (2-8°C) is typically recommended to minimize kinetic degradation rates.[4] However, you must first confirm that the compound remains soluble at this temperature in your chosen vehicle. For long-term storage, frozen conditions (e.g., -20°C or -80°C) are preferable, assuming the freeze-thaw cycle does not compromise the formulation's physical stability. Always perform a visual inspection for precipitation after thawing and before use.
Q4: How does the pH of the infusion vehicle affect the thermal stability of the compound?
A4: The pH of the solution is a critical factor. Carbamate hydrolysis can be catalyzed by both acidic and basic conditions, with the rate of degradation often being pH-dependent.[4] For many pharmaceutical compounds, degradation is minimized in a slightly acidic to neutral pH range (typically pH 4-7).[4] It is essential to determine the optimal pH for your specific formulation through a properly designed stability study. Extreme pH values should be avoided unless required for solubility, in which case the infusion should be prepared immediately before use.
Q5: Can I just perform a quick heating experiment to see if my infusion is stable?
A5: While a simple heating test can provide a crude indication of gross instability, it is not a substitute for a systematic stability study. Such an approach lacks the quantitative rigor to predict shelf-life or identify low-level impurities. A proper investigation, known as a forced degradation study, involves exposing the drug to various stress conditions (heat, pH, light, oxidation) to understand its degradation pathways and develop a stability-indicating analytical method.[5] This is a regulatory expectation and a cornerstone of robust scientific development.[5]
Section 2: Troubleshooting Guide for Stability Issues
This guide provides a logical, step-by-step approach to diagnosing and resolving common stability problems encountered during experiments.
Issue 1: Appearance of New Peaks in HPLC Chromatogram After Incubation at 37°C
-
Symptom: Your HPLC analysis of an infusion incubated at a physiological temperature shows a decrease in the main API peak area and the emergence of one or more new peaks.
-
Causality: This is a classic sign of chemical degradation accelerated by temperature. The new peaks represent degradation products. The most probable degradant is the deprotected piperidine compound resulting from Cbz-group hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new HPLC peaks.
Issue 2: Loss of Potency or Inconsistent Results in Cell-Based Assays
-
Symptom: Experiments yield inconsistent results, or the observed biological effect is less than expected, particularly when infusions are prepared in batches and used over several hours or days.
-
Causality: A loss of active compound concentration due to either chemical degradation or physical adsorption to container surfaces can lead to reduced potency. Temperature fluctuations during the experiment can exacerbate these issues.
-
Diagnostic Questions:
-
When was the infusion prepared relative to its use? An infusion prepared hours in advance and kept at room or elevated temperature may have already undergone significant degradation.
-
What is the container material? Some compounds can adsorb to certain plastics. Was the container material validated?
-
Was the infusion solution clear at the time of use? Micro-precipitation, invisible to the naked eye, can reduce the concentration of the dissolved drug.
-
How was temperature controlled during the experiment? Were stock solutions left on the benchtop?
-
-
Recommended Actions:
-
Quantify Before Use: Always quantify the concentration of 4-(1-Cbz-4-piperidyl)-1-butanol in your infusion via a validated HPLC method immediately before starting your experiment.
-
Conduct Adsorption Study: Incubate the infusion in the experimental container (e.g., syringe, tubing, plate wells) for the duration of the experiment. Measure the concentration at the beginning and end to check for losses due to surface binding.
-
Strict Temperature Control: Maintain stock solutions and infusions at validated storage temperatures (e.g., on ice or in a temperature-controlled block) until the moment of use.
-
Section 3: Experimental Protocols
Adherence to validated, systematic protocols is essential for generating reliable stability data.
Protocol 1: Temperature-Dependent Stability Study of an Infusion
This protocol outlines a foundational study to determine the degradation kinetics of 4-(1-Cbz-4-piperidyl)-1-butanol at various temperatures.
Objective: To quantify the rate of degradation of the compound in a specific infusion vehicle at three different temperatures.
Materials:
-
4-(1-Cbz-4-piperidyl)-1-butanol (API)
-
Infusion vehicle (e.g., 5% Dextrose in Water, Saline with 0.5% Polysorbate 80)
-
Validated stability-indicating HPLC method (see Protocol 2)
-
Temperature-controlled stability chambers or incubators set to 4°C, 25°C, and 40°C.
-
Class A volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation: Prepare a batch of the infusion solution at the target concentration (e.g., 1 mg/mL). Ensure the API is fully dissolved.
-
Initial Analysis (T=0): Immediately withdraw an aliquot, prepare it for HPLC analysis according to your validated method, and analyze it in triplicate. This is your T=0 reference point.
-
Sample Distribution: Aliquot the remaining infusion solution into sealed, inert containers (e.g., glass vials) to minimize evaporation. Place a sufficient number of vials into each of the 4°C, 25°C, and 40°C stability chambers.
-
Time Points: Withdraw one vial from each temperature chamber at predetermined time points. Suggested time points for a preliminary study:
-
40°C (Accelerated): 0, 2, 4, 8, 12, 24 hours
-
25°C (Room Temp): 0, 8, 24, 48, 72 hours
-
4°C (Refrigerated): 0, 1, 3, 7, 14 days
-
-
Sample Analysis: At each time point, perform a visual inspection of the sample for color change or precipitation. Then, immediately prepare the sample and analyze it in triplicate by HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining API at each time point relative to the T=0 concentration.
-
Plot the natural logarithm of the remaining concentration (ln[C]) versus time for each temperature. If the plot is linear, the degradation follows first-order kinetics.[4]
-
The slope of this line is the negative of the degradation rate constant (k).
-
Use the Arrhenius equation to evaluate the temperature dependency of the degradation.
-
Data Presentation Example:
| Temperature | Time (hours) | Mean API Concentration (mg/mL) | % Remaining | ln(% Remaining) |
| 40°C | 0 | 1.002 | 100.0 | 4.605 |
| 4 | 0.951 | 94.9 | 4.553 | |
| 8 | 0.903 | 90.1 | 4.501 | |
| 12 | 0.855 | 85.3 | 4.446 | |
| 25°C | 0 | 1.002 | 100.0 | 4.605 |
| 24 | 0.985 | 98.3 | 4.588 | |
| 48 | 0.968 | 96.6 | 4.571 | |
| 72 | 0.952 | 95.0 | 4.554 |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, excipients, and impurities.[6]
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
D'Angeli, M., et al. (2014). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Total Synthesis (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry. Available at: [Link]
-
Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. Available at: [Link]
-
Labinsights (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Labinsights. Available at: [Link]
-
ResearchGate (n.d.). Results of forced degradation studies. ResearchGate. Available at: [Link]
-
MDPI (n.d.). Insights into Thermal Degradation Behaviors and Reaction Kinetics of Medical Waste Infusion Bag and Nasal Oxygen Cannula. MDPI. Available at: [Link]
-
Drug Analytical Research (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. Available at: [Link]
-
Hawe, A., et al. (2012). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research. Available at: [Link]
-
Veeprho (2024). API Excipient Compatibility Study. Veeprho. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]
-
Singh, S., et al. (2016). Stability study on an anti-cancer drug. Chemistry Central Journal. Available at: [Link]
Sources
- 1. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Piperidine-Based Building Blocks in Drug Discovery
Introduction: The Enduring Dominance of the Piperidine Scaffold
In the landscape of medicinal chemistry, few structures command the respect and utility of the piperidine ring. This six-membered nitrogenous heterocycle is a cornerstone of modern drug design, recognized as a "privileged scaffold" for its frequent appearance in a vast array of FDA-approved therapeutics.[1] From potent analgesics to life-saving antipsychotics, the piperidine motif is a testament to nature's efficiency and a versatile tool for the discerning medicinal chemist.[2][3] Its prevalence is not accidental; the piperidine ring confers a unique combination of desirable physicochemical and pharmacological properties, including improved solubility, metabolic stability, and the ability to form critical interactions with biological targets.[4][5]
This guide provides a comparative analysis of various piperidine-based building blocks, moving beyond a simple catalog of structures. As your senior application scientist, my objective is to illuminate the causal relationships between substitution patterns and their downstream effects on a molecule's drug-like properties. We will explore the strategic considerations behind choosing a specific piperidine analog, supported by experimental data and validated protocols, to empower researchers, scientists, and drug development professionals in their quest for the next generation of therapeutics.
The Piperidine Advantage: Innate Physicochemical and Pharmacokinetic Properties
The piperidine scaffold's success is rooted in its fundamental characteristics. As a saturated heterocycle, it offers a three-dimensional geometry that allows for the precise spatial orientation of substituents, a critical factor for optimizing interactions within a target's binding pocket.[6][7]
-
Basicity and Solubility: The nitrogen atom within the piperidine ring typically has a pKa in the range of 11.2, making it basic under physiological conditions.[1] This basicity is a powerful tool for modulating aqueous solubility, a key factor for oral bioavailability. Protonation of the piperidine nitrogen allows for the formation of favorable ionic interactions with water, enhancing the solubility of an otherwise lipophilic molecule.
-
Lipophilicity: Unsubstituted piperidine has a LogP of approximately 0.84, indicating a moderate degree of lipophilicity.[1] This property is a double-edged sword; while some lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility and off-target toxicity. The ability to fine-tune this property through substitution is a key advantage of the piperidine scaffold.
-
Metabolic Stability: The piperidine ring itself is relatively resistant to metabolic degradation.[4] However, the positions adjacent to the nitrogen atom can be susceptible to oxidation by cytochrome P450 enzymes.[4] Strategic substitution on the ring can shield these vulnerable positions, significantly enhancing the metabolic stability and half-life of a drug candidate.
-
Conformational Flexibility: The piperidine ring exists predominantly in a chair conformation, which allows substituents to occupy either axial or equatorial positions.[7] This conformational flexibility can be harnessed to optimize binding to a target receptor, while in other cases, rigidification of the ring system is desirable to lock in a bioactive conformation and improve selectivity.
A Comparative Analysis of Piperidine Building Blocks: From Simple to Complex
The true power of the piperidine scaffold lies in the vast chemical space that can be explored through its functionalization.[7] The choice of substitution pattern is a critical decision that profoundly impacts a compound's biological activity and pharmacokinetic profile.
Monosubstituted Piperidines: The Importance of Positional Isomerism
Even a single substituent on the piperidine ring can dramatically alter a molecule's properties. The position of this substituent is paramount.
-
2-Substituted Piperidines: Substitution at the 2-position can introduce a chiral center, opening avenues for stereospecific interactions with the target.[8] Furthermore, placing a substituent at this position can effectively block N-dealkylation, a common metabolic pathway. Studies have shown that introducing a substituent at the 2-position can enhance aqueous solubility.[8]
-
3-Substituted Piperidines: This substitution pattern also introduces chirality and has been shown to significantly impact lipophilicity and permeability.[8] In certain cases, moving a substituent from the 4-position to the 3-position can lead to a folded conformation in solution, which can influence cell permeability.[8]
-
4-Substituted Piperidines: This is arguably the most common substitution pattern, as it avoids the introduction of a chiral center at the point of attachment and allows for the straightforward extension of substituents into solvent-exposed regions of a binding pocket. However, this position generally has a less pronounced effect on metabolic stability compared to substitution at the 2- or 3-positions.
Disubstituted Piperidines: Harnessing Stereochemistry for Potency and Selectivity
Introducing a second substituent opens up the complexities and opportunities of diastereomerism. The relative orientation of the two substituents (cis or trans) can have a profound impact on the molecule's overall shape and its ability to bind to a target.[9]
-
Cis vs. Trans Isomers: The energetic barrier to ring flipping in piperidines allows for the isolation of stable cis and trans diastereomers. These isomers can exhibit vastly different biological activities and pharmacokinetic profiles.[10] For example, in the development of lobelane analogues, the stereoselective synthesis of cis-2,6-disubstituted piperidinones was crucial for achieving the desired pharmacological effect.[11] The choice between a cis or trans configuration is a powerful tool for optimizing potency and reducing off-target effects.
Spirocyclic Piperidines: Embracing Three-Dimensionality for Enhanced Properties
Spirocyclic piperidines, where two rings share a single carbon atom, represent a significant step towards greater molecular complexity and improved drug-like properties.[6]
-
Increased Three-Dimensionality: Compared to their flatter, monosubstituted counterparts, spirocyclic piperidines offer a more rigid, three-dimensional structure.[6] This can lead to more specific and potent interactions with the target protein.[6]
-
Improved Physicochemical Properties: The introduction of a spirocyclic junction often leads to an increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 is correlated with improved aqueous solubility and better metabolic stability.[12]
-
Novel Chemical Space: Spirocyclic scaffolds allow for the exploration of novel chemical space, which can be a significant advantage in overcoming patent challenges and discovering first-in-class therapeutics.[6]
Fused Piperidine Systems: The Next Frontier of Complexity
Fusing the piperidine ring to other cyclic systems, such as in decahydroquinolines and quinolizidines, creates rigid bicyclic structures with unique pharmacological profiles.[13][14] These building blocks are often found in natural products and have shown promise in a variety of therapeutic areas, including oncology and infectious diseases.[15] The rigid nature of these fused systems can pre-organize the molecule into a bioactive conformation, leading to high potency and selectivity.
Data Presentation: A Comparative Overview of Piperidine Building Blocks
| Building Block Type | Key Feature(s) | Impact on Physicochemical Properties | Impact on Pharmacological Properties | Representative Drug Example(s) |
| Monosubstituted | Positional isomerism (2-, 3-, or 4-substitution) | Modulates pKa, LogP, and metabolic stability | Influences potency, selectivity, and ADME profile | Donepezil, Risperidone[2] |
| Disubstituted | Cis/trans diastereomerism | Can significantly alter conformation and polarity | Different isomers can have vastly different activities and off-target effects | Lobelane analogues[11] |
| Spirocyclic | Increased three-dimensionality and Fsp3 | Improved solubility and metabolic stability | Enhanced potency and selectivity; access to novel IP space | Tofacitinib, Olaparib[6] |
| Fused Systems | Rigid bicyclic or polycyclic structures | Reduced conformational flexibility | Pre-organization for potent target binding; often found in natural products | Atropine, Morphine[3] |
Strategic Application in Drug Discovery: A Case Study of Risperidone
The development of the atypical antipsychotic Risperidone provides an excellent example of the strategic use of a piperidine building block. The core structure of Risperidone features a 4-substituted piperidine linked to a benzisoxazole moiety.
-
Initial Lead: The initial lead compounds in this series lacked the piperidine ring and suffered from poor oral bioavailability and a short duration of action.
-
Introduction of the Piperidine: The incorporation of the 4-substituted piperidine was a key breakthrough. The basic nitrogen of the piperidine allowed for salt formation, significantly improving aqueous solubility and facilitating an oral formulation.
-
Fine-Tuning ADME Properties: Further optimization of the substituents on the piperidine ring allowed for the fine-tuning of the drug's metabolic stability and duration of action, ultimately leading to the successful clinical candidate.
This case study underscores how the rational incorporation of a piperidine building block can transform a lead compound with poor drug-like properties into a successful therapeutic agent.
Experimental Protocols for Evaluating Piperidine Building Blocks
To make informed decisions about which piperidine building block to use, it is essential to have robust experimental data. The following are standard, validated protocols for assessing key properties.
Experimental Protocol 1: Assessment of Metabolic Stability using Liver Microsomes
Causality: This assay is critical for predicting how quickly a compound will be cleared from the body. The primary enzymes responsible for drug metabolism, cytochrome P450s, are concentrated in liver microsomes.[16][17] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance and predict its in vivo metabolic fate.[16][18]
Methodology:
-
Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C. Dilute the microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[16]
-
Test Compound Addition: Add the piperidine-containing test compound (typically from a DMSO stock) to the microsome solution to a final concentration of 1 µM.[18]
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[16]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[18]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[16]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[18]
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life indicates greater metabolic stability.
Self-Validation:
-
Negative Control: An incubation is run without NADPH to ensure that any compound loss is due to enzymatic metabolism and not chemical instability.
-
Positive Control: A compound with a known metabolic profile (e.g., dextromethorphan or midazolam) is run in parallel to confirm the metabolic competency of the liver microsomes.[18]
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: This assay predicts the passive permeability of a compound across a biological membrane, which is a key factor in oral absorption and blood-brain barrier penetration.[19][20] The assay uses a synthetic membrane coated with lipids to mimic a cell membrane, providing a high-throughput and cost-effective alternative to cell-based assays.[21][22]
Methodology:
-
Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form the artificial membrane.
-
Donor Solution: The piperidine-containing test compound is dissolved in a buffer at a relevant physiological pH (e.g., pH 6.5 for intestinal absorption) and added to the wells of the donor plate.
-
Acceptor Solution: A second microplate (the acceptor plate) is filled with a buffer solution.
-
The "Sandwich": The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the only path from the donor to the acceptor well is through the artificial membrane.[23]
-
Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse across the membrane.
-
Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Data Interpretation: The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.
Self-Validation:
-
Controls: Compounds with known high (e.g., testosterone) and low (e.g., atenolol) permeability are run in parallel to validate the assay performance.
Visualization of Key Concepts
Impact of Substitution on Piperidine Properties
Caption: Strategic substitution points on the piperidine ring and their general impact on properties.
Metabolic Stability Assay Workflow
Caption: A streamlined workflow for the in vitro assessment of metabolic stability.
Future Directions and Emerging Trends
The utility of the piperidine scaffold is far from exhausted. Current research is focused on the development of novel synthetic methods to access increasingly complex and diverse piperidine derivatives.[24] This includes the synthesis of enantiomerically pure building blocks and the development of new strategies for late-stage functionalization.[24] Furthermore, the application of computational methods to predict the properties of virtual piperidine libraries is accelerating the discovery of new lead compounds. As our understanding of disease biology deepens, the versatile piperidine scaffold will undoubtedly continue to play a central role in the development of new medicines.
Conclusion
The piperidine ring is a powerful and versatile building block in the medicinal chemist's arsenal. Its inherent physicochemical properties and synthetic tractability make it an ideal scaffold for the development of new therapeutics. By understanding the causal relationships between substitution patterns and their impact on a molecule's drug-like properties, researchers can make more informed decisions in the design and optimization of their compounds. The strategic application of monosubstituted, disubstituted, spirocyclic, and fused piperidine systems, guided by robust experimental data, will continue to drive innovation in drug discovery for years to come.
References
-
O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structural and biological diversity. Natural Product Reports, 17(5), 435-446. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. Available at: [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at: [Link]
-
El-Gohary, S. M., & Shaaban, M. I. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available at: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
Toyooka, N., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7505. Available at: [Link]
-
Scott, J. D., et al. (2022). Synthesis of piperidine-based 3D fragment building blocks. RSC Medicinal Chemistry, 13(10), 1215-1222. Available at: [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis of the endo‐pyrrolidine fused quinolizidine‐indolizidine alkaloids 7–9 of the leontidine family. Journal of Heterocyclic Chemistry, 58(11), 2217-2226. Available at: [Link]
-
Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
-
Wikipedia. (2024, January 20). Piperidine. In Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
-
Gopishetty, B., et al. (2012). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. ACS Medicinal Chemistry Letters, 3(10), 823–827. Available at: [Link]
-
Dandridge, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Angewandte Chemie International Edition, 65(4), e202313621. Available at: [Link]
-
ResearchGate. (n.d.). Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes. ResearchGate. Available at: [Link]
-
Wikipedia. (2024, January 20). Piperidine. In Wikipedia. Available at: [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Bio-protocol, 9(22), e3433. Available at: [Link]
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. Available at: [Link]
-
ResearchGate. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Available at: [Link]
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]
-
Romero, D. L., et al. (1999). Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. Journal of Medicinal Chemistry, 42(23), 4758–4766. Available at: [Link]
-
BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. Available at: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]
-
Zimmerman, D. M., et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(3), 290–292. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. nbinno.com [nbinno.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. mttlab.eu [mttlab.eu]
- 18. mercell.com [mercell.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. paralab.es [paralab.es]
- 23. youtube.com [youtube.com]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Cbz-4-piperidyl)-1-butanol
As researchers and drug development professionals, our work extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. The compound 4-(1-Cbz-4-piperidyl)-1-butanol, a substituted piperidine derivative, requires meticulous handling not only in its application but also at the end of its use. This guide provides a procedural framework grounded in established safety principles to manage its disposal, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: A Synthesis of Structural Moieties
-
The n-Butanol Contribution: The butanol moiety imparts characteristics of a flammable solvent.[1][2] It is known to be harmful if swallowed, a skin irritant, and capable of causing serious eye damage.[2][3] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[1][3]
-
The Piperidine Core: Piperidine and its derivatives are recognized as hazardous materials.[4] Closely related structures, such as Benzyl 4-Hydroxy-1-piperidinecarboxylate, are documented to cause skin and eye irritation, as well as respiratory irritation.[5] Overexposure to similar piperidones can result in systemic effects like headaches, dizziness, and nausea.[6]
Based on this analysis, 4-(1-Cbz-4-piperidyl)-1-butanol should be treated as a hazardous substance with the potential risks summarized below.
| Potential Hazard | GHS Classification (Inferred) | Primary Contributing Moiety | Reference |
| Flammable Liquid | Category 3 | n-Butanol | [1][2][3] |
| Acute Toxicity (Oral) | Category 4 | n-Butanol | [2][3] |
| Skin Corrosion/Irritation | Category 2 | n-Butanol, Piperidine | [2][3][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | n-Butanol, Piperidine | [2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | n-Butanol, Piperidine | [1][5] |
Essential Pre-Disposal Operations & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the causality of your safety choices is paramount. The potential for skin irritation and serious eye damage dictates a stringent PPE protocol.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient. Given that related compounds can cause severe eye damage, this is a critical control measure.[3][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened. For larger quantities or in case of potential splashing, a chemical-resistant apron is required.
-
Work Area: All handling of 4-(1-Cbz-4-piperidyl)-1-butanol waste must be performed within a certified chemical fume hood to mitigate inhalation risks.[1] Ensure that an eyewash station and safety shower are unobstructed and immediately accessible.[8]
Spill Management Protocol: A Two-Tiered Approach
Accidents can occur, and a prepared response is the hallmark of a safe laboratory environment. The protocol for managing a spill is dictated by its scale.
Minor Spill ( < 100 mL within a fume hood):
-
Alert Colleagues: Immediately notify others in the vicinity.
-
Containment: Absorb the spill using a non-flammable absorbent material such as sand, diatomaceous earth, or a universal chemical absorbent pad.[4][9][10] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[8][11]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming work.
Major Spill ( > 100 mL or any spill outside a fume hood):
-
Evacuate: Alert all personnel and evacuate the immediate area.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Notify Emergency Responders: Contact your institution's Environmental Health & Safety (EHS) department or the appropriate emergency response team immediately.[12] Provide them with the chemical name and any known hazard information.
-
Restrict Access: Prevent re-entry until the area has been cleared by trained professionals.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 4-(1-Cbz-4-piperidyl)-1-butanol is that it must be managed as regulated hazardous waste.[4][13] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4][13][14]
Protocol Steps:
-
Waste Segregation: Collect all waste containing 4-(1-Cbz-4-piperidyl)-1-butanol in a dedicated, chemically compatible container. This includes the neat compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads).
-
Container Selection: The primary waste container must be in good condition, have a secure, vapor-tight lid, and be made of a material compatible with organic solvents.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "4-(1-Cbz-4-piperidyl)-1-butanol"
-
An accurate estimation of the concentration and volume.
-
All relevant hazard warnings (e.g., "Flammable," "Irritant").
-
The date of accumulation.
-
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secondary containment (such as a chemical-resistant tray) to contain any potential leaks. Keep away from heat, sparks, and open flames.[3][8]
-
Professional Disposal: Arrange for the collection of the waste with your institution's licensed professional waste disposal service.[11][13] It is the waste generator's responsibility to ensure the waste is properly characterized and classified according to all applicable regulations, such as the US EPA's Resource Conservation and Recovery Act (RCRA).[13]
The following diagram illustrates the essential workflow for this disposal process.
Caption: Disposal workflow for 4-(1-Cbz-4-piperidyl)-1-butanol.
Regulatory Adherence: The Researcher's Responsibility
While this guide provides a framework based on chemical principles, the ultimate responsibility for compliance rests with the waste generator. Regulations for hazardous waste disposal can vary significantly by country, state, and municipality.[12] In the United States, for instance, the proper characterization of waste materials is mandated by federal law (40 CFR 262.11).[13] Always consult your institution's EHS department to ensure your procedures are in full compliance with all local and national regulations.
By adhering to these rigorous safety and disposal protocols, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental stewardship.
References
- Vertex AI Search. (2025-05-01). 4 - SAFETY DATA SHEET.
- Carl ROTH. (2025-03-31). Safety Data Sheet: Piperidine.
- Fisher Scientific. SAFETY DATA SHEET.
- Santa Cruz Biotechnology. 4-Piperidinopiperidine.
- 1-Butanol.pdf. (2017-01-12).
- Fisher Scientific. (2010-11-05). 4 - SAFETY DATA SHEET.
- Fisher Scientific. (2015-06-17). Safety Data Sheet.
- ECETOC. JACC No. 41 n-Butanol (CAS No. 71-36-3).
- Fisher Scientific. (2023-10-11). SAFETY DATA SHEET.
- Rocara Limited. (2021-11-08). SAFETY DATA SHEET SOLVENT BLEND 4-1.
- Material Safety Data Sheet. (2012-03-29).
- PENTA. (2024-05-07). Piperidine - SAFETY DATA SHEET.
- Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET.
- Fisher Scientific. (2009-01-21). 1-Butanol (Spectranalyzed) - SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: 1-Butanol.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PubChem. Benzyl 4-Hydroxy-1-piperidinecarboxylate.
- PubMed. Final report of the addendum to the safety assessment of n-butyl alcohol as used in cosmetics.
- Agilent Technologies, Inc. (2024-07-07). 1-Butanol - Safety Data Sheet.
Sources
- 1. gustavus.edu [gustavus.edu]
- 2. agilent.com [agilent.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Benzyl 4-Hydroxy-1-piperidinecarboxylate | C13H17NO3 | CID 2794620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. geneseo.edu [geneseo.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
